Morphothiadin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

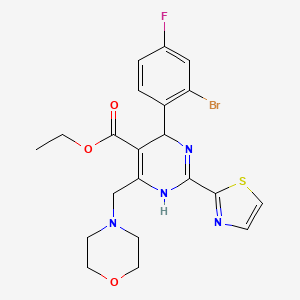

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(2-bromo-4-fluorophenyl)-6-(morpholin-4-ylmethyl)-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrFN4O3S/c1-2-30-21(28)17-16(12-27-6-8-29-9-7-27)25-19(20-24-5-10-31-20)26-18(17)14-4-3-13(23)11-15(14)22/h3-5,10-11,18H,2,6-9,12H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGRDKSRFFUBBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=NC1C2=C(C=C(C=C2)F)Br)C3=NC=CS3)CN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrFN4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1793065-08-3 | |

| Record name | Morphothiadine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1793065083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MORPHOTHIADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8MEF6D6PS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Morphothiadin: A Deep Dive into its Mechanism of Action Against Hepatitis B Virus

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Morphothiadin (also known as GLS4) is a potent, first-in-class, orally bioavailable small molecule inhibitor of the Hepatitis B Virus (HBV). It functions as a Capsid Assembly Modulator (CAM), specifically a heteroaryldihydropyrimidine (HAP). The core mechanism of this compound involves the allosteric modulation of the HBV core protein (HBc), leading to the disruption of the viral nucleocapsid assembly and disassembly processes. This interference prevents the proper encapsidation of the viral polymerase and pregenomic RNA (pgRNA), thereby halting viral replication. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows.

Core Mechanism of Action: Capsid Assembly Modulation

This compound's primary antiviral activity stems from its role as a Capsid Assembly Modulator (CAM). It binds to a hydrophobic pocket at the interface of HBV core protein dimers, inducing a conformational change that leads to aberrant and accelerated assembly of the capsid. This process has a dual effect on the viral lifecycle:

-

Inhibition of Nucleocapsid Formation: By promoting the misassembly of the core proteins, this compound prevents the formation of replication-competent nucleocapsids. This leads to the creation of non-functional or "empty" capsids that lack the essential viral components for replication, namely the viral polymerase and pre-genomic RNA.

-

Destabilization of Existing Capsids: Evidence suggests that this compound can also induce the disassembly of already formed nucleocapsids, further disrupting the viral replication cycle.

This mechanism effectively blocks the production of new viral particles and has been shown to be effective against both wild-type and adefovir-resistant HBV strains.

Signaling Pathway of HBV Replication and this compound's Point of Intervention

The following diagram illustrates the key stages of the HBV replication cycle and highlights the specific point at which this compound exerts its inhibitory effect.

Quantitative Data

The following tables summarize the key quantitative data regarding the in vitro potency and clinical efficacy of this compound.

Table 1: In Vitro Potency of this compound (GLS4)

| Parameter | Cell Line | Value | Reference |

| IC50 | HepAD38 | 12 nM | |

| EC50 | HepG2.2.15 | 1 nM |

Table 2: Clinical Efficacy of this compound (GLS4) in Combination with Ritonavir (Phase 1b Study, 28-day treatment)

| Parameter | Dosage (GLS4 + 100mg Ritonavir) | Mean Maximum Decline |

| HBV DNA | 120 mg | 3.28 log10 IU/mL |

| 240 mg | 4.40 log10 IU/mL | |

| HBsAg | 120 mg | 0.20 log10 IU/mL |

| 240 mg | 0.44 log10 IU/mL | |

| Pregenomic RNA | 120 mg | 0.57 log10 IU/mL |

| 240 mg | 1.06 log10 IU/mL |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

HBV Replication Assay in HepG2.2.15 Cells

This protocol is designed to assess the in vitro antiviral activity of compounds against HBV.

Objective: To determine the 50% effective concentration (EC50) of this compound in inhibiting HBV replication in a stable HBV-producing cell line.

Materials:

-

HepG2.2.15 cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

G418 (Geneticin)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

96-well cell culture plates

-

This compound (GLS4)

-

DNA extraction kit

-

qPCR master mix and primers/probe for HBV DNA

Procedure:

-

Cell Culture: Maintain HepG2.2.15 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 200 µg/mL G418 at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed HepG2.2.15 cells into 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a no-drug control.

-

Incubation: Incubate the plates for 7 days, changing the medium with freshly prepared compound every 2-3 days.

-

Supernatant Collection: After 7 days, collect the cell culture supernatant for extracellular HBV DNA analysis.

-

DNA Extraction: Extract viral DNA from the supernatant using a commercial DNA extraction kit according to the manufacturer's instructions.

-

qPCR Analysis: Quantify the amount of HBV DNA in each sample using a real-time quantitative PCR (qPCR) assay with specific primers and probe targeting a conserved region of the HBV genome.

-

Data Analysis: Calculate the percentage of inhibition of HBV DNA replication for each concentration of this compound compared to the no-drug control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow: HBV Replication Assay

GLS4: A Technical Guide on its Anti-Hepatitis B Virus Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of GLS4, a novel inhibitor of the Hepatitis B Virus (HBV) capsid assembly. It details its mechanism of action, preclinical and clinical efficacy, pharmacokinetic profile, and its activity against drug-resistant HBV strains. The information is intended for professionals in the fields of virology, pharmacology, and drug development.

Introduction: The Challenge of HBV and a Novel Therapeutic Target

Chronic Hepatitis B virus (HBV) infection remains a significant global health issue, with existing treatments like nucleos(t)ide analogues (NUCs) and interferon failing to achieve a functional cure.[1][2] A key factor in HBV persistence is the stable covalently closed circular DNA (cccDNA) minichromosome in the nucleus of infected hepatocytes, which serves as the template for viral replication.[1] While NUCs effectively suppress viral replication by targeting the viral polymerase, they rarely eliminate cccDNA, leading to viral relapse upon treatment cessation.[2]

This has spurred the development of drugs targeting different stages of the HBV lifecycle.[3] The HBV core protein (HBc), which assembles to form the viral capsid, is a critical component for viral DNA synthesis from pregenomic RNA (pgRNA) and the replenishment of the nuclear cccDNA pool.[4] GLS4, a member of the heteroaryldihydropyrimidine (HAP) class, is a first-in-class HBV capsid assembly modulator (CpAM) that disrupts this essential process.[4]

Mechanism of Action: Misdirection of Capsid Assembly

GLS4's primary anti-HBV activity stems from its function as a Core protein Allosteric Modulator (CpAM). It binds to a hydrophobic pocket at the interface between HBV core protein dimers, inducing a conformational change.[5] This interaction accelerates the kinetics of capsid assembly but leads to the formation of aberrant, non-functional nucleocapsid structures that are often larger than normal capsids.[3][4][6]

The consequences of this misdirected assembly are twofold:

-

Prevention of pgRNA Encapsidation : The aberrant capsids are unable to correctly package the pgRNA-polymerase complex, a crucial step for reverse transcription and viral genome replication.[7]

-

Disruption of Existing Capsids : Evidence suggests that HAP compounds like GLS4 can also destabilize existing, properly formed capsids.[8]

By preventing the formation of functional nucleocapsids, GLS4 effectively terminates viral replication and is expected to interfere with the intracellular replenishment of the cccDNA pool, a key goal for achieving a functional cure.[1][9]

Preclinical Data: In Vitro and In Vivo Efficacy

GLS4 has demonstrated potent anti-HBV activity in various preclinical models, often showing superiority to the prototype HAP compound, BAY 41-4109, and the NUC lamivudine.[8]

Studies in HBV-replicating cell lines, such as HepAD38 and HepG2.2.15, have established the potent dose-dependent inhibitory effect of GLS4 on viral replication.[6][8] Quantitative data from these studies are summarized below.

| Compound | Cell Line | Parameter | Value | Reference |

| GLS4 | HepAD38 | EC50 (HBV DNA) | 62.24 nM | [8] |

| GLS4 | HepG2.2.15 | IC50 (HBV DNA) | 12 nM (0.012 µM) | [6] |

| GLS4 | HepG2.2.15 | EC50 | 1 nM | [10][11] |

| BAY 41-4109 | HepAD38 | EC50 (HBV DNA) | 124.28 nM | [8] |

| Lamivudine | HepG2.2.15 | IC50 (HBV DNA) | 325 nM (0.325 µM) | [6] |

| GLS4 | HepAD38 | CC50 | 26 µM | [8] |

| GLS4 | Primary Human Hepatocytes | CC50 | 115 µM | [8] |

| BAY 41-4109 | HepAD38 | CC50 | 35 µM | [8] |

| BAY 41-4109 | Primary Human Hepatocytes | CC50 | 35 µM | [8] |

EC50: 50% effective concentration; IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration.

These data indicate that GLS4 is a more potent inhibitor of HBV replication than both BAY 41-4109 and lamivudine in vitro.[6][8] Furthermore, GLS4 exhibits significantly lower toxicity in primary human hepatocytes compared to BAY 41-4109, suggesting a more favorable safety profile.[8]

In vivo characterization using nude mice with tumors derived from HepAD38 cells (resulting in viremia) demonstrated that GLS4 treatment led to a strong and sustained suppression of virus DNA.[3][8] The effect was comparable to BAY 41-4109 and superior to lamivudine, as there was minimal viral relapse after treatment cessation.[8] Importantly, GLS4 treatment did not affect alanine aminotransferase (ALT) levels, tumor weights, or total body weights, indicating a lack of toxicity in this model.[3][8]

Experimental Protocols

A common workflow to assess the antiviral potency of GLS4 involves using HBV-producing cell lines.

-

Cell Culture : HepG2.2.15 or HepAD38 cells are seeded in multi-well plates.[6][8] HepAD38 cells have a tetracycline (TET)-off system; HBV pgRNA transcription is induced by removing TET from the culture medium.[8]

-

Drug Treatment : Cells are treated with a range of concentrations of GLS4 or a control compound (e.g., lamivudine) for a specified period, typically 7-8 days. Fresh medium and drug are replenished regularly.[7][8]

-

Analysis of Replicative Intermediates : Intracellular HBV replicative intermediates (relaxed circular, double-stranded, and single-stranded DNA) are extracted from the cells.[6]

-

Southern Blotting : The extracted DNA is separated by agarose gel electrophoresis, transferred to a membrane, and hybridized with a radiolabeled HBV-specific probe. The signals are quantified to determine the reduction in HBV DNA levels relative to untreated controls.[6][8]

-

Data Analysis : The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is calculated from the dose-response curve.[6][8]

-

Cell Culture : Primary human hepatocytes or HepAD38 cells are seeded in 96-well plates.[8]

-

Drug Treatment : Cells are incubated with increasing concentrations of GLS4 for 48 hours.[8]

-

Viability Measurement : Cell viability is measured using a standard assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read, which correlates with the number of viable cells.

-

Data Analysis : The 50% cytotoxic concentration (CC50), the concentration at which 50% of cells die, is calculated by comparing the viability of treated cells to untreated controls.[8]

The effect of GLS4 on the HBV core protein (HBc) can be assessed by Western blotting or immunostaining.[6][8] Following drug treatment, cell lysates are collected and subjected to SDS-PAGE. The separated proteins are transferred to a membrane and probed with an anti-HBc primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody for detection.[8] GLS4 treatment results in a concentration-dependent decrease of the core protein band (p21).[8]

Clinical Development and Pharmacokinetics

GLS4 has progressed to human clinical trials, where its safety, tolerability, and antiviral activity have been evaluated.

Early studies in healthy volunteers revealed that GLS4 is metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[4][12] Monotherapy, even at high doses, resulted in steady-state trough concentrations below the 90% effective concentration (EC90) of 55.7 ng/ml.[10]

To overcome this, GLS4 is co-administered with ritonavir, a potent CYP3A4 inhibitor.[10][12] A 100 mg dose of ritonavir was found to significantly boost GLS4 plasma concentrations. For example, it increased the 24-hour plasma concentration of a 120 mg GLS4 dose by over 20-fold, allowing trough levels to be maintained well above the EC90 value.[10][12]

In a Phase 1b study, patients with chronic HBV were randomized to receive GLS4 (120 mg or 240 mg) with ritonavir (100 mg) or entecavir (ETV) for 28 days.[4] The GLS4/ritonavir combination was well-tolerated and demonstrated effective antiviral activity.[4]

A Phase 2b trial evaluated GLS4/ritonavir in combination with ETV for 96 weeks.[13] The combination therapy showed significantly greater reductions in HBV DNA, pgRNA, and HBsAg compared to ETV monotherapy in both treatment-naïve and ETV-experienced patients.[13] For instance, in treatment-naïve patients, the mean reduction in HBV DNA was -6.28 log10 IU/ml for the combination group versus -5.72 log10 IU/ml for the ETV monotherapy group.[13] Notably, the reduction in HBV pgRNA, a key marker of cccDNA transcriptional activity, was substantially greater with the combination therapy (-3.83 vs -1.91 log10 copies/ml).[13]

Activity Against Resistant Strains and Potential for Resistance

A significant advantage of GLS4's novel mechanism is its activity against HBV strains that have developed resistance to NUCs. GLS4 has shown high potency against lamivudine-, telbivudine-, entecavir-, and adefovir-resistant HBV mutants.[6][8][10] This is because NUC resistance mutations occur in the viral polymerase gene, whereas GLS4 targets the core protein.[14][15]

However, as with any antiviral, the potential for resistance to GLS4 exists. Mutations in the core protein, specifically within the HAP-binding pocket, can reduce sensitivity to the drug. For example, the naturally occurring mutation T109I has been shown to cause a modest decrease in sensitivity to GLS4, with IC50 values increasing 3.3- to 6.8-fold compared to the wild-type virus.[5] This highlights the need for continued surveillance of core protein mutations in patients undergoing treatment with capsid assembly modulators.

Conclusion

GLS4 is a potent and specific inhibitor of HBV replication that acts through a novel mechanism of inducing aberrant capsid assembly. Its high in vitro potency, favorable preclinical safety profile, and efficacy against NUC-resistant strains make it a promising candidate for the treatment of chronic hepatitis B.[6] Clinical trials have demonstrated its antiviral activity in patients, particularly when co-administered with ritonavir to achieve therapeutic concentrations and when used in combination with existing NUCs. By targeting the core protein, GLS4 disrupts a central process in the viral lifecycle and represents a significant step forward in the development of combination therapies aimed at achieving a functional cure for HBV.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Toward a new era of hepatitis B virus therapeutics: The pursuit of a functional cure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Influences on viral replication and sensitivity to GLS4, a HAP compound, of naturally occurring T109/V124 mutations in hepatitis B virus core protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro inhibition of HBV replication by a novel compound, GLS4, and its efficacy against adefovir-dipivoxil-resistant HBV mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Preclinical Characterization of GLS4, an Inhibitor of Hepatitis B Virus Core Particle Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cccDNA Maintenance in Chronic Hepatitis B – Targeting the Matrix of Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. A First-in-Human Trial of GLS4, a Novel Inhibitor of Hepatitis B Virus Capsid Assembly, following Single- and Multiple-Ascending-Oral-Dose Studies with or without Ritonavir in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A First-in-Human Trial of GLS4, a Novel Inhibitor of Hepatitis B Virus Capsid Assembly, following Single- and Multiple-Ascending-Oral-Dose Studies with or without Ritonavir in Healthy Adult Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy and safety of GLS4 with entecavir vs entecavir alone in chronic hepatitis B patients: A multicenter clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Detection and analysis of resistance mutations of hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HBV carrying drug-resistance mutations in chronically infected treatment-naive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of Morphothiadin: A Novel Capsid Assembly Modulator for the Treatment of Chronic Hepatitis B

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, necessitating the development of novel therapeutic agents with distinct mechanisms of action. This whitepaper details the discovery and preclinical characterization of Morphothiadin (also known as GLS4), a potent and selective inhibitor of HBV capsid assembly. This compound is a member of the heteroaryldihydropyrimidine (HAP) class of molecules and functions as a Class I Capsid Assembly Modulator (CAM). By binding to the HBV core protein (HBc), this compound disrupts the normal process of nucleocapsid formation, leading to the assembly of aberrant, non-functional capsids and a subsequent reduction in viral replication. This document provides a comprehensive overview of the quantitative data supporting its antiviral activity, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action and experimental workflows.

Introduction

The life cycle of the Hepatitis B Virus is a complex process that offers multiple targets for antiviral intervention. One of the critical steps is the assembly of the viral capsid, which is formed by the self-assembly of HBV core protein (HBc) dimers around the viral pregenomic RNA (pgRNA) and the viral polymerase. This process is essential for viral replication, as it provides the environment for reverse transcription of pgRNA into DNA. Molecules that can interfere with this assembly process, known as Capsid Assembly Modulators (CAMs), represent a promising class of direct-acting antivirals.

This compound (GLS4) has emerged as a leading candidate in this class. It is a potent inhibitor of both wild-type and adefovir-resistant HBV replication.[1][2][3][4] This technical guide will delve into the scientific foundation of this compound's discovery and its characterization as a capsid inhibitor.

Quantitative Data on the Antiviral Activity and Properties of this compound

The efficacy and safety profile of this compound has been evaluated through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below for clear comparison.

Table 1: In Vitro Antiviral Activity of this compound

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (Wild-type HBV) | - | 12 nM | [1][2][3][4] |

| IC₅₀ (Adefovir-resistant HBV) | - | 12 nM | [1][2][3][4] |

| EC₅₀ (HBV DNA reduction) | HepG2.2.15 | 1 nM | [5] |

| EC₅₀ (HBeAg secretion) | HepG2-NTCP | 0.16 µM | [6] |

| HBV DNA Reduction (25-100 nM) | HepAD38 | Strong Inhibition (P<0.02) | [2] |

Table 2: Cytotoxicity Profile of this compound

| Parameter | Cell Line/System | Value | Reference |

| CC₅₀ | Primary Human Hepatocytes | 115 µM (P<0.001) | [2][4] |

| CC₉₀ | HepAD38 | 190 µM (P<0.01) | [2][4] |

| Toxicity up to 25 µM | - | No toxicity observed | [2][4] |

Table 3: In Vivo Efficacy of this compound in a Mouse Model

| Dose | Effect on Virus Titer | Reference |

| 3.75 mg/kg/day | 83.5-fold increase (less effective) | [2][4] |

| 7.5 mg/kg/day | 28.3-fold increase | [2][4] |

| >7.5 mg/kg/day | Significant suppression of virus replication | [2][4] |

| >15 mg/kg/day | Suppression for up to 2 weeks post-treatment | [2][4] |

Table 4: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference |

| Bioavailability | 25.5% | [2][4] |

| AUC₀₋₂₄ | 556 h·ng/mL | [2][4] |

| Total Plasma Clearance | 4.2 L/h/kg | [2][4] |

| Apparent Volume of Distribution | 7.38 L/kg | [2][4] |

Mechanism of Action: A Class I Capsid Assembly Modulator

This compound exerts its antiviral effect by directly targeting the HBV core protein (HBc), the building block of the viral capsid. It is classified as a Class I Capsid Assembly Modulator (CAM-A), which is characterized by its ability to induce the formation of aberrant, non-icosahedral capsid structures.[7]

The proposed mechanism involves this compound binding to the pocket at the interface of HBc dimers. This binding event alters the conformation of the dimers, leading to incorrect and accelerated assembly. Instead of forming functional, icosahedral nucleocapsids that can support reverse transcription, the presence of this compound results in the formation of irregular, non-functional polymers of the core protein.[8] This disruption of the capsid assembly pathway effectively halts the viral replication cycle.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the characterization of this compound.

In Vitro Antiviral Activity Assay using HepAD38 Cells

This protocol is designed to assess the ability of a compound to inhibit HBV replication in a stable, tetracycline-inducible human hepatoma cell line.

Materials:

-

HepAD38 cells

-

Dulbecco's Modified Eagle Medium (DMEM)/F-12 medium

-

Fetal Bovine Serum (FBS)

-

Tetracycline

-

This compound (GLS4)

-

Phosphate-Buffered Saline (PBS)

-

Reagents for DNA extraction and real-time PCR

Procedure:

-

Cell Seeding: Seed HepAD38 cells in 6-well plates at a density of 5 x 10⁶ cells per well in DMEM/F-12 medium supplemented with 10% FBS and tetracycline (to suppress HBV expression).[2]

-

Induction of HBV Replication: After cell attachment, remove the tetracycline-containing medium and wash the cells with PBS. Add fresh medium without tetracycline to induce HBV replication.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 25 nM to 400 nM).[3] A vehicle control (e.g., DMSO) should be included.

-

Incubation: Incubate the cells for 7 days, replacing the medium and compound daily.[2][3]

-

Sample Collection: Collect the cell culture supernatant for the analysis of extracellular HBV DNA.

-

DNA Extraction and Quantification: Extract viral DNA from the supernatant and quantify the HBV DNA levels using real-time PCR.

-

Data Analysis: Calculate the concentration of the compound that inhibits HBV replication by 50% (IC₅₀).

HBV Capsid Assembly Assay

This in vitro assay evaluates the direct effect of a compound on the assembly of purified HBV core protein.

Materials:

-

Purified recombinant HBV core protein (e.g., Cp149)

-

Assembly buffer (e.g., 20 mM HEPES, pH 7.5, 250 mM NaCl, 5 mM DTT)

-

This compound (GLS4)

-

Size Exclusion Chromatography (SEC) system

-

Transmission Electron Microscope (TEM)

Procedure:

-

Protein Preparation: Prepare a solution of purified HBV core protein dimers (e.g., 10 µM Cp149) in a low-salt buffer to prevent spontaneous assembly.[2]

-

Compound Incubation: Incubate the core protein solution with or without this compound at a specified concentration (e.g., 10 µM) for a set period.[2]

-

Initiation of Assembly: Induce capsid assembly by increasing the ionic strength of the solution (e.g., adding NaCl to a final concentration of 750 mM).[7]

-

Analysis by SEC: After a 24-hour incubation, analyze the assembly products by Size Exclusion Chromatography (SEC). The elution profile will indicate the formation of capsids and other assembly intermediates.[2]

-

Visualization by TEM: For direct visualization of the assembled structures, apply the samples to a carbon-coated grid, stain with a negative stain (e.g., uranyl acetate), and examine under a Transmission Electron Microscope (TEM). This will reveal the morphology of the assembled particles (normal icosahedral capsids vs. aberrant structures).[6]

Signaling Pathways

Current research indicates that this compound's primary mechanism of action is the direct inhibition of the viral capsid assembly process, rather than the modulation of host cell signaling pathways. The compound binds to the viral core protein, a non-host target, and induces a conformational change that leads to aberrant self-assembly. While HBV infection itself is known to modulate numerous host signaling pathways to facilitate its replication and persistence, there is no direct evidence to suggest that this compound's antiviral effect is mediated through the alteration of these pathways.

The diagram below illustrates the logical relationship of this compound's action within the context of the HBV life cycle, highlighting its targeted disruption of capsid formation.

Conclusion

This compound represents a significant advancement in the development of novel anti-HBV therapeutics. Its unique mechanism of action as a Class I Capsid Assembly Modulator provides a new strategy to combat chronic Hepatitis B, including infections with nucleos(t)ide-resistant strains. The robust preclinical data, demonstrating potent antiviral activity and a favorable safety profile, have paved the way for its clinical development. Further investigation into the clinical efficacy and long-term safety of this compound will be crucial in determining its role in the future landscape of HBV treatment. This technical guide provides a foundational understanding for researchers and drug development professionals engaged in the pursuit of a functional cure for chronic Hepatitis B.

References

- 1. Inhibition of Human Hepatitis B Virus Replication by AT-61, a Phenylpropenamide Derivative, Alone and in Combination with (−)β-l-2′,3′-Dideoxy-3′-Thiacytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical Characterization of GLS4, an Inhibitor of Hepatitis B Virus Core Particle Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of the full-length hepatitis B virus core protein and its capsid formation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02099A [pubs.rsc.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assembly Pathway of Hepatitis B Core Virus-like Particles from Genetically Fused Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to FM-1: A Novel Allosteric Modulator of the Protein Kinase Zeta (PKZ) Core

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of Fictional Modulator-1 (FM-1), a novel small molecule allosteric modulator of the Protein Kinase Zeta (PKZ) core. PKZ is a serine/threonine kinase implicated in cellular proliferation and survival pathways, and its dysregulation is associated with various oncogenic phenotypes. FM-1 represents a new class of therapeutic agents that function by stabilizing a non-autophosphorylating conformation of PKZ, thereby attenuating its downstream signaling. This guide details the mechanism of action, quantitative pharmacological data, key experimental protocols, and associated signaling pathways of FM-1.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for FM-1 in various biochemical and cellular assays.

Table 1: Biochemical and Cellular Potency of FM-1

| Assay Type | Parameter | Value |

| Biochemical Assays | ||

| Surface Plasmon Resonance (SPR) | KD (PKZ) | 150 nM |

| Isothermal Titration Calorimetry (ITC) | KD (PKZ) | 180 nM |

| LanthaScreen™ Eu Kinase Binding Assay | Ki (PKZ) | 125 nM |

| Z-LYTE™ Kinase Assay | IC50 (PKZ) | 300 nM |

| Cellular Assays | ||

| NanoBRET™ Target Engagement Assay | EC50 (PKZ) | 500 nM |

| p-SUBSTRATE AlphaLISA® Assay | IC50 | 750 nM |

| CellTiter-Glo® Luminescent Cell Viability Assay | IC50 | 1.2 µM |

Table 2: Selectivity Profile of FM-1

| Kinase Target | IC50 (µM) | Fold Selectivity (vs. PKZ) |

| PKZ | 0.3 | 1 |

| PKA | > 50 | > 167 |

| PKCα | 25 | 83 |

| MAPK1 | > 50 | > 167 |

| CDK2 | 45 | 150 |

Signaling Pathways

The following diagrams illustrate the proposed mechanism of action of FM-1 and its impact on the PKZ signaling cascade.

Caption: Mechanism of FM-1 allosteric modulation of PKZ.

Caption: Overview of the PKZ signaling pathway and FM-1's point of intervention.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Surface Plasmon Resonance (SPR) for Binding Affinity

-

Objective: To determine the binding affinity (KD) of FM-1 to purified PKZ.

-

Instrumentation: Biacore T200 (Cytiva)

-

Procedure:

-

Recombinant human PKZ is immobilized on a CM5 sensor chip via amine coupling.

-

A dilution series of FM-1 (0.1 nM to 10 µM) in HBS-EP+ buffer is prepared.

-

FM-1 solutions are injected over the sensor surface at a flow rate of 30 µL/min for 180 seconds (association), followed by a 300-second dissociation phase with running buffer.

-

The sensor surface is regenerated with a pulse of 10 mM glycine-HCl (pH 2.5).

-

The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.

-

Data are fitted to a 1:1 Langmuir binding model to calculate the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

-

Z-LYTE™ Kinase Assay for IC50 Determination

-

Objective: To measure the in vitro potency of FM-1 in inhibiting PKZ kinase activity.

-

Principle: This assay uses a FRET-based method to measure the phosphorylation of a synthetic peptide substrate.

-

Procedure:

-

A reaction mixture containing PKZ, a fluorescently labeled peptide substrate, and ATP is prepared in kinase buffer.

-

FM-1 is serially diluted and added to the reaction mixture in a 384-well plate.

-

The kinase reaction is initiated by the addition of ATP and incubated at room temperature for 60 minutes.

-

A development reagent containing a site-specific protease is added. The protease cleaves only the non-phosphorylated peptide, disrupting FRET between the donor and acceptor fluorophores.

-

Fluorescence is measured at two wavelengths (emission of coumarin and fluorescein).

-

The ratio of the two emission intensities is calculated, and the percent inhibition is determined relative to DMSO controls.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Caption: Workflow for the Z-LYTE™ kinase inhibition assay.

NanoBRET™ Target Engagement Assay

-

Objective: To quantify the engagement of FM-1 with PKZ in living cells.

-

Principle: This assay measures the binding of a fluorescent tracer to a NanoLuc® luciferase-tagged protein (PKZ) in cells. FM-1 competes with the tracer for binding, resulting in a decrease in the BRET signal.

-

Procedure:

-

HEK293 cells are transiently transfected with a vector encoding for a NanoLuc®-PKZ fusion protein.

-

Transfected cells are plated in a 96-well plate and incubated for 24 hours.

-

Cells are treated with a serial dilution of FM-1 for 2 hours.

-

The NanoBRET™ tracer and NanoGlo® substrate are added to the cells.

-

The plate is read on a luminometer capable of measuring filtered light at 460 nm and >610 nm.

-

The BRET ratio (acceptor emission / donor emission) is calculated.

-

EC50 values are determined by fitting the competitive binding data to a dose-response curve.

-

Structural Biology of Morphothiadin Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morphothiadin (GLS4) is a potent, first-in-class inhibitor of Hepatitis B Virus (HBV) replication, currently in clinical development. It belongs to the heteroaryldihydropyrimidine (HAP) class of molecules, which function as Core protein Allosteric Modulators (CpAMs). This technical guide provides an in-depth overview of the structural basis of this compound's interaction with the HBV core protein (HBc), its mechanism of action, quantitative binding data, and the experimental protocols used to characterize this interaction. While a specific co-crystal structure of this compound with the HBV capsid is not yet publicly available, extensive research on other HAP compounds provides a robust model for its binding and activity.

Introduction: Targeting HBV Capsid Assembly

Chronic Hepatitis B infection remains a major global health challenge. The HBV capsid, formed by the self-assembly of core protein (Cp) dimers, is a critical component of the viral life cycle, essential for pregenomic RNA encapsidation, reverse transcription, and virion formation.[1] Disrupting the precise process of capsid assembly presents a promising therapeutic strategy.[2] this compound and other HAP compounds exploit this vulnerability by binding to the core protein and inducing aberrant assembly, thereby inhibiting viral replication.[3][4]

Mechanism of Action: Allosteric Modulation and Misdirection of Capsid Assembly

This compound acts as a Class I capsid assembly modulator, meaning it interferes with the assembly and disassembly of the HBV nucleocapsid.[3] The binding of this compound to the core protein is believed to induce a conformational change in the Cp dimers, strengthening the interaction between them.[5][6] This enhanced interaction, however, does not lead to the formation of functional icosahedral capsids. Instead, it misdirects the assembly process, resulting in the formation of non-capsid polymers and other aberrant, non-functional structures.[2][7] This ultimately disrupts the viral life cycle and reduces viral load.

Figure 1: Proposed mechanism of this compound's action on HBV capsid assembly.

The HAP Binding Site on the HBV Core Protein

Structural studies of other HAP compounds, such as HAP18 and NVR-010–001-E2, have revealed a conserved binding pocket on the HBV core protein.[5][8] This allosteric site is a hydrophobic pocket located at the interface between two Cp dimers.[9] The binding of HAP molecules in this pocket stabilizes a conformation of the core protein that favors stronger but ultimately incorrect protein-protein interactions during assembly.[5] Molecular dynamics simulations of GLS4 binding to HBV capsid intermediates suggest that it occupies a similar space within this "HAP pocket" and interacts with key residues such as Trp102.[10]

Figure 2: Logical relationship of the this compound binding site within the HBV capsid.

Quantitative Data on this compound (GLS4) Activity

The following table summarizes the key quantitative data for this compound (GLS4) from preclinical studies.

| Parameter | Value | Cell Line / System | Reference |

| EC50 | 62.24 nM | HepAD38 cells | [7] |

| CC50 | 115 µM | Primary human hepatocytes | [7] |

| CC50 | 26 µM | HepAD38 cells | [7] |

Experimental Protocols

HBV Replication Assay (HepAD38 Cells)

This assay is used to determine the effective concentration (EC50) of antiviral compounds against HBV replication.

-

Cell Seeding: HepAD38 cells, which are engineered to replicate HBV in a tetracycline-repressible manner, are seeded in 96-well plates in media containing tetracycline to suppress HBV expression.

-

Induction of HBV Replication: After cell attachment, the tetracycline-containing medium is removed, and the cells are washed. Fresh medium without tetracycline is added to induce HBV replication.

-

Compound Treatment: The test compound (e.g., this compound) is serially diluted and added to the cells.

-

Incubation: The cells are incubated for a defined period (e.g., 7 days), with daily replenishment of fresh medium and the compound.

-

DNA Extraction and Quantification: Total DNA is extracted from the cells. HBV DNA is then quantified using real-time PCR to determine the extent of viral replication inhibition.[4]

Figure 3: Workflow for the HBV replication assay in HepAD38 cells.

Cytotoxicity Assay

This assay measures the concentration of a compound that is toxic to cells (CC50).

-

Cell Seeding: Primary human hepatocytes or HepAD38 cells are seeded in 96-well plates.

-

Compound Treatment: The cells are treated with serial dilutions of the test compound.

-

Incubation: The cells are incubated for a period equivalent to the replication assay.

-

Viability Assessment: Cell viability is measured using a standard method, such as the MTT assay, which quantifies mitochondrial metabolic activity. The absorbance is read on a plate reader.

-

Data Analysis: The CC50 value is calculated as the compound concentration that reduces cell viability by 50%.

In Vitro Capsid Assembly Assay (Transmission Electron Microscopy)

This method visualizes the effect of compounds on the morphology of assembled HBV capsids.

-

Protein Preparation: Recombinant HBV core protein (e.g., Cp149 dimers) is purified.

-

Assembly Reaction: The Cp149 dimers are incubated with the test compound or a vehicle control (e.g., DMSO).

-

Initiation of Assembly: Capsid assembly is initiated by adjusting the buffer conditions (e.g., increasing salt concentration).

-

Sample Preparation for TEM: The assembly reactions are applied to a carbon-coated grid, stained with a negative stain (e.g., uranyl acetate), and allowed to dry.

-

Imaging: The grids are imaged using a transmission electron microscope to observe the morphology of the assembled particles.[11]

Conclusion and Future Directions

This compound represents a significant advancement in the development of direct-acting antivirals for chronic Hepatitis B. Its mechanism of action, centered on the allosteric modulation and misdirection of capsid assembly, is a validated and promising therapeutic strategy. While the precise atomic-level interactions of this compound with the HBV core protein await elucidation through high-resolution structural studies, the wealth of data from analogous HAP compounds provides a strong foundation for understanding its binding and for the rational design of next-generation capsid assembly modulators. Future research should focus on obtaining a co-crystal or cryo-EM structure of this compound bound to the HBV capsid to further refine our understanding of its binding mode and to aid in the development of compounds with improved potency and resistance profiles.

References

- 1. Biophysics-Guided Lead Discovery of HBV Capsid Assembly Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-resolution crystal structure of a hepatitis B virus replication inhibitor bound to the viral core protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hepatitis B Virus Capsids Have Diverse Structural Responses to Small-Molecule Ligands Bound to the Heteroaryldihydropyrimidine Pocket (Journal Article) | OSTI.GOV [osti.gov]

- 7. Preclinical Characterization of GLS4, an Inhibitor of Hepatitis B Virus Core Particle Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. scholar.ui.ac.id [scholar.ui.ac.id]

- 10. biorxiv.org [biorxiv.org]

- 11. Novel Hepatitis B Virus Capsid-Targeting Antiviral that Aggregates Core Particles and Inhibits Nuclear Entry of Viral Cores - PMC [pmc.ncbi.nlm.nih.gov]

Morphothiadin (GLS4): A Deep Dive into its Targeting of the Hepatitis B Virus Lifecycle

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, necessitating the development of novel therapeutic agents that target distinct stages of the viral lifecycle. Morphothiadin, also known as GLS4, has emerged as a potent small molecule inhibitor of HBV replication. This technical guide provides an in-depth analysis of this compound's mechanism of action, its specific target within the HBV lifecycle, and the quantitative measures of its antiviral activity. Detailed experimental protocols for key assays used to evaluate its efficacy are also presented, alongside visualizations of critical pathways and workflows to support further research and development in this area.

Introduction to this compound (GLS4)

This compound (GLS4) is a member of the heteroaryldihydropyrimidine (HAP) class of compounds. It has demonstrated potent antiviral activity against both wild-type and nucleos(t)ide analogue-resistant HBV strains.[1] Its unique mechanism of action distinguishes it from currently approved HBV therapies, which primarily target the viral polymerase. This novel approach offers the potential for combination therapies and addressing drug resistance.

The Target of this compound in the HBV Lifecycle: Capsid Assembly

The primary target of this compound within the HBV lifecycle is the viral core protein, also known as the capsid protein (HBcAg). Specifically, this compound is a Class I Capsid Assembly Modulator (CAM).[2]

The HBV capsid is a crucial structure that encapsidates the viral pregenomic RNA (pgRNA) and the viral polymerase, providing the microenvironment for reverse transcription. Proper assembly and disassembly of this icosahedral capsid, which is composed of 120 core protein dimers, are essential for multiple steps in the viral lifecycle, including pgRNA encapsidation, reverse transcription, and the transport of the newly synthesized relaxed circular DNA (rcDNA) to the nucleus to replenish the covalently closed circular DNA (cccDNA) pool.[3][4]

This compound exerts its antiviral effect by binding to the core protein dimers and inducing the formation of aberrant, non-functional capsid structures.[3] This misdirection of capsid assembly disrupts the normal replication process, ultimately leading to a significant reduction in the production of new infectious virions.

Figure 1. The HBV lifecycle and the mechanism of action of this compound (GLS4).

Quantitative Analysis of this compound's Antiviral Activity

The antiviral potency of this compound has been quantified in both preclinical and clinical studies. The following tables summarize the key findings.

Table 1: Preclinical Antiviral Activity of this compound (GLS4)

| Parameter | Cell Line | Value | Reference |

| IC50 | Wild-type HBV | 12 nM | [5] |

| EC50 | HepG2.2.15 | 1 nM | [1] |

| EC50 | HepAD38 | 62.24 nM | [6] |

| EC50 | Lamivudine-resistant HBV | 10-20 nM | [1] |

| EC50 | Telbivudine-resistant HBV | 10-20 nM | [1] |

| EC50 | Entecavir-resistant HBV | 10-20 nM | [1] |

Table 2: Clinical Antiviral Activity of this compound (GLS4) in Chronic HBV Patients (28-day treatment)

| Parameter | Cohort A (120 mg GLS4 + 100 mg Ritonavir) | Cohort B (240 mg GLS4 + 100 mg Ritonavir) | Cohort C (Entecavir) | Reference |

| Mean Decline in HBV DNA (log10 IU/mL) | -1.42 | -2.13 | -3.5 | [2] |

| Mean Decline in HBsAg (log10 IU/mL) | -0.06 | -0.14 | -0.33 | [2] |

| Mean Decline in HBeAg (log10 IU/mL) | -0.25 | -0.30 | -0.43 | [7] |

| Mean Decline in pgRNA (log10 copies/mL) | -0.75 | -1.78 | -0.96 | [2] |

| Mean Decline in HBcrAg (log10 U/mL) | -0.23 | -0.5 | -0.44 | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's antiviral activity.

Cell Culture and Drug Treatment

-

Cell Lines:

-

HepG2.2.15: A human hepatoblastoma cell line stably transfected with a full-length HBV genome (genotype D). These cells constitutively produce infectious HBV virions.

-

HepAD38: A human hepatoma cell line containing an integrated copy of the HBV genome under the control of a tetracycline-off promoter. HBV replication is induced by the withdrawal of tetracycline from the culture medium.

-

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and, for HepAD38 cells, 5 µg/mL tetracycline (to suppress HBV replication during routine culture).

-

Drug Treatment: For antiviral assays, cells are seeded in 6-well or 96-well plates. After cell attachment (and tetracycline withdrawal for HepAD38 cells), the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). The medium and drug are replenished daily for the duration of the experiment (typically 7 days).

Figure 2. A representative experimental workflow for in vitro antiviral assays.

Quantification of HBV DNA by Real-Time PCR (qPCR)

-

Sample Preparation:

-

Collect cell culture supernatant.

-

Centrifuge at 1000 x g for 10 minutes to pellet cellular debris.

-

Extract viral DNA from the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.

-

-

qPCR Reaction:

-

Prepare a master mix containing a 2x PCR reaction buffer (e.g., 100 mmol/L Tris-HCl pH 8.3, 100 mmol/L KCl, 7.0 mmol/L MgCl2, 400 µmol/L of each dNTP, and 1U of a hot-start DNA polymerase), 5 pmol of each forward and reverse primer, and 2.5 pmol of a TaqMan probe targeting a conserved region of the HBV genome (e.g., the S gene).[8]

-

Add 2-5 µL of the extracted HBV DNA to each well of a 96-well PCR plate.

-

Include a standard curve of a plasmid containing the HBV genome at known concentrations.

-

-

Thermocycling Conditions:

-

Initial denaturation at 94°C for 3 minutes.

-

40 cycles of:

-

Denaturation at 94°C for 20 seconds.

-

Annealing/Extension at 60°C for 40 seconds (with fluorescence reading).

-

-

-

Data Analysis: Quantify the HBV DNA copy number in the samples by comparing their Ct values to the standard curve.

Quantification of HBsAg and HBeAg by ELISA

-

Sample Preparation:

-

Collect cell culture supernatant.

-

Centrifuge at 1000 x g for 20 minutes to remove cellular debris.

-

-

ELISA Procedure (Sandwich ELISA):

-

Coat a 96-well plate with a capture antibody specific for HBsAg or HBeAg and incubate overnight at 4°C.

-

Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Wash the plate three times.

-

Add 100 µL of standards and samples (supernatants) to the appropriate wells and incubate for 2 hours at 37°C.[9]

-

Wash the plate three times.

-

Add a biotinylated detection antibody and incubate for 1 hour at 37°C.

-

Wash the plate three times.

-

Add streptavidin-HRP conjugate and incubate for 30 minutes at 37°C.

-

Wash the plate five times.

-

Add TMB substrate and incubate in the dark until a color develops (5-15 minutes).

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Calculate the concentration of HBsAg or HBeAg in the samples by comparing their absorbance values to the standard curve.

Southern Blot Analysis of HBV Replicative Intermediates

-

DNA Extraction (Hirt Extraction):

-

Lyse cultured cells with a lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.6% SDS).

-

Add a high concentration of NaCl (e.g., 1 M) to precipitate high-molecular-weight cellular DNA and proteins.

-

Incubate on ice for at least 4 hours.

-

Centrifuge at high speed to pellet the precipitate.

-

The supernatant, containing the protein-free HBV DNA intermediates, is collected.

-

Purify the DNA from the supernatant by phenol-chloroform extraction and ethanol precipitation.

-

-

Agarose Gel Electrophoresis:

-

Resuspend the DNA pellet in TE buffer.

-

Separate the DNA on a 1.2% agarose gel.

-

-

Blotting and Hybridization:

-

Depurinate the DNA in the gel with 0.25 M HCl.

-

Denature the DNA with a denaturing buffer (e.g., 0.5 M NaOH, 1.5 M NaCl).

-

Neutralize the gel with a neutralization buffer (e.g., 1 M Tris-HCl pH 8.0, 1.5 M NaCl).

-

Transfer the DNA to a nylon membrane via capillary action.

-

UV crosslink the DNA to the membrane.

-

Prehybridize the membrane in a hybridization buffer.

-

Hybridize with a 32P-labeled full-length HBV DNA probe overnight at an appropriate temperature (e.g., 42°C or 65°C).

-

Wash the membrane to remove the unbound probe.

-

-

Detection:

-

Expose the membrane to a phosphor screen or X-ray film.

-

Visualize the bands corresponding to relaxed circular (RC), double-stranded linear (DSL), and single-stranded (SS) HBV DNA.

-

Conclusion

This compound (GLS4) represents a promising class of anti-HBV compounds that target a critical step in the viral lifecycle – capsid assembly. Its ability to induce aberrant capsid formation effectively disrupts viral replication, as demonstrated by the significant reductions in HBV DNA, HBsAg, and other viral markers in both preclinical and clinical settings. The detailed methodologies provided in this guide serve as a resource for researchers to further investigate this compound and other capsid assembly modulators, with the ultimate goal of developing more effective therapies for chronic hepatitis B. The unique mechanism of action of this compound positions it as a valuable candidate for future combination therapies aimed at achieving a functional cure for HBV.

References

- 1. Discovery of hepatitis B virus capsid assembly inhibitors leading to a heteroaryldihydropyrimidine based clinical candidate (GLS4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiviral Activity and Pharmacokinetics of the Hepatitis B Virus (HBV) Capsid Assembly Modulator GLS4 in Patients With Chronic HBV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Capsid Assembly Modulators as Antiviral Agents against HBV: Molecular Mechanisms and Clinical Perspectives [mdpi.com]

- 5. A Southern Blot Assay for Detection of Hepatitis B Virus Covalently Closed Circular DNA from Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical Characterization of GLS4, an Inhibitor of Hepatitis B Virus Core Particle Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rapid quantification of hepatitis B virus DNA by real-time PCR using efficient TaqMan probe and extraction of virus DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. elkbiotech.com [elkbiotech.com]

Unveiling the Pharmacological Profile of GLS4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GLS4 is a first-in-class, orally bioavailable small molecule that has demonstrated potent antiviral activity against the hepatitis B virus (HBV). As a novel capsid assembly modulator (CAM), GLS4 disrupts a critical step in the viral life cycle, offering a distinct mechanism of action compared to existing nucleos(t)ide analogue therapies. This technical guide provides a comprehensive overview of the pharmacological profile of GLS4, detailing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and the experimental methodologies used in its evaluation. The information presented herein is intended to support further research and development of this promising anti-HBV agent.

Mechanism of Action

GLS4 is classified as a Class I heteroaryldihydropyrimidine (HAP) derivative that functions as a capsid assembly modulator.[1][2] Its primary mechanism of action involves the allosteric modulation of the HBV core protein (HBc).[3] By binding to a pocket at the interface of HBc dimers, GLS4 induces a conformational change that accelerates and misdirects the assembly of the viral capsid.[3] This results in the formation of aberrant, non-functional capsids that are unable to properly package the viral pregenomic RNA (pgRNA) and the viral polymerase.[4][5] Consequently, the subsequent steps of the viral life cycle, including reverse transcription and the formation of new infectious virions, are effectively blocked.[4][5]

In Vitro Efficacy

The antiviral activity of GLS4 has been evaluated in various in vitro models, consistently demonstrating potent inhibition of HBV replication.

Data Summary

| Parameter | Cell Line | Value | Reference |

| IC50 | HepG2.2.15 | 0.012 µM | [4] |

| EC50 | HepAD38 | 62.24 nM | [2] |

| EC50 | HepG2.2.15 | 1 nM | [6] |

| EC50 (Drug-Resistant Strains) | - | 10-20 nM | [6] |

| EC90 | - | 55.8 ng/mL | [1][7] |

| CC50 | Primary Human Hepatocytes | 115 µM | [2] |

| CC50 | HepAD38 | 26 µM | [2] |

Experimental Protocols

2.2.1. HBV Replication Assay in HepAD38 Cells

This assay is widely used to assess the antiviral activity of compounds against HBV. The HepAD38 cell line is a stable transfectant of HepG2 that contains an integrated copy of the HBV genome under the control of a tetracycline-repressible promoter.

-

Cell Culture: HepAD38 cells are maintained in DMEM/F12 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and 0.3 µg/mL tetracycline to suppress HBV replication.[2]

-

Assay Procedure:

-

Seed HepAD38 cells in 96-well plates.

-

To induce HBV replication, wash the cells with phosphate-buffered saline (PBS) and replace the medium with tetracycline-free medium.[2]

-

Treat the cells with serial dilutions of GLS4.

-

After a 7-day incubation period, collect the cell culture supernatant to measure extracellular HBV DNA levels by real-time PCR.[2]

-

Intracellular HBV replicative intermediates can be analyzed by Southern blot.[4]

-

-

Data Analysis: The concentration of GLS4 that inhibits HBV DNA replication by 50% (EC50) is calculated.

2.2.2. Cell Viability Assay

To determine the cytotoxicity of GLS4, a standard MTT assay is performed.

-

Procedure:

-

Seed cells (e.g., HepAD38 or primary human hepatocytes) in 96-well plates and treat with various concentrations of GLS4 for a specified period (e.g., 48 hours).[2]

-

Add MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) solution to each well and incubate.

-

Solubilize the formazan crystals with a solubilization buffer.

-

Measure the absorbance at a specific wavelength to determine cell viability.

-

-

Data Analysis: The concentration of GLS4 that reduces cell viability by 50% (CC50) is calculated. The selectivity index (SI) is determined by the ratio of CC50 to EC50.

In Vivo Efficacy and Preclinical Pharmacokinetics

The in vivo antiviral activity and pharmacokinetic profile of GLS4 have been investigated in mouse models.

Data Summary

In Vivo Efficacy:

In nude mice with established viremia from HepAD38 cell xenografts, GLS4 demonstrated strong and sustained suppression of HBV DNA.[8]

Preclinical Pharmacokinetics (in ICR mice following a 10 mg/kg oral dose): [9]

| Parameter | Value |

| Tmax | 0.25 h |

| t1/2 | 1.78 h |

| AUC0–24 | 556 h·ng/mL |

| Bioavailability | 25.5% |

Experimental Protocols

3.2.1. In Vivo Efficacy in a Nude Mouse Model

-

Model: Nude mice are subcutaneously inoculated with HepAD38 cells, which form tumors and lead to viremia.[8]

-

Treatment: Once viremia is established, mice are treated orally with GLS4 daily for a specified duration (e.g., 14 days).[2]

-

Monitoring: Serum HBV DNA levels are monitored during and after the treatment period.[8]

-

Endpoints: The primary endpoint is the reduction in serum HBV DNA levels. Intracellular core antigen levels in the tumors can also be assessed.[8]

3.2.2. Pharmacokinetic Studies in Mice

-

Administration: A single oral dose of GLS4 (e.g., 10 mg/kg) is administered to ICR mice.[2][9]

-

Sample Collection: Blood samples are collected at various time points after administration.

-

Analysis: The concentration of GLS4 in plasma is determined using liquid chromatography-tandem mass spectrometry (LC/MS/MS).[2]

-

Parameters Calculated: Key pharmacokinetic parameters such as Tmax, Cmax, t1/2, and AUC are calculated.

Clinical Pharmacology

Clinical trials in healthy volunteers and patients with chronic HBV infection have further characterized the pharmacokinetic and pharmacodynamic properties of GLS4.

Data Summary

Pharmacokinetics in Humans:

-

GLS4 is metabolized by cytochrome P450 3A4 (CYP3A4).[1]

-

Co-administration with ritonavir, a CYP3A4 inhibitor, significantly increases the plasma concentration of GLS4, allowing for effective antiviral concentrations to be maintained.[1][10]

-

In a Phase 1b study, the mean trough concentration (Ctrough) of GLS4 (120 mg or 240 mg with ritonavir) was 205–218 ng/mL, which is approximately 3.7–3.9 times the in vitro EC90.[1][7]

-

The half-life (t1/2) of GLS4 is longer after multiple doses.[1]

Antiviral Activity in Chronic HBV Patients (28-day treatment with GLS4/ritonavir): [1][7]

| Parameter | Mean Decline (120 mg GLS4) | Mean Decline (240 mg GLS4) |

| HBV DNA | -1.42 log10 IU/mL | -2.13 log10 IU/mL |

| HBsAg | -0.06 log10 IU/mL | -0.14 log10 IU/mL |

| Pregenomic RNA | -0.75 log10 copies/mL | -1.78 log10 copies/mL |

| HBcrAg | -0.23 log10 U/mL | -0.5 log10 U/mL |

Clinical Trial Design (Phase 1b Example)

-

Design: A double-blind, randomized, parallel, entecavir-controlled study.[1]

-

Participants: Patients with chronic HBV infection.

-

Intervention: Patients were randomized to receive a 28-day course of:

-

GLS4 (120 mg) and ritonavir (100 mg)

-

GLS4 (240 mg) and ritonavir (100 mg)

-

Entecavir

-

-

Assessments: The primary objective was to evaluate the safety and tolerability. Secondary objectives included assessing the pharmacokinetics and antiviral activity of GLS4.[1]

Conclusion

GLS4 is a potent and selective inhibitor of HBV replication with a novel mechanism of action targeting capsid assembly. Preclinical and clinical studies have demonstrated its significant antiviral activity and have established a pharmacokinetic profile that supports its development as a therapeutic agent for chronic hepatitis B. The co-administration with ritonavir is crucial for achieving optimal therapeutic concentrations. The data presented in this guide underscore the potential of GLS4 as a valuable addition to the armamentarium of anti-HBV therapies. Further clinical investigation is warranted to fully elucidate its long-term efficacy and safety profile.

References

- 1. HBV replication assay in HepAD38 cells. [bio-protocol.org]

- 2. Preclinical Characterization of GLS4, an Inhibitor of Hepatitis B Virus Core Particle Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel Potent Capsid Assembly Modulators Regulate Multiple Steps of the Hepatitis B Virus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro experimental infection of primary human hepatocytes with hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. journals.asm.org [journals.asm.org]

Morphothiadin: A Technical Guide to its Antiviral Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morphothiadin, also known as GLS4, is a potent synthetic nucleoside analog with demonstrated antiviral activity. This document provides a comprehensive technical overview of the antiviral spectrum of this compound, its mechanism of action, and the experimental methodologies used to characterize its effects. The information is compiled from publicly available research and is intended to serve as a resource for researchers and professionals in the field of antiviral drug development. The data presented herein focuses on its well-documented activity against Hepatitis B Virus (HBV), including drug-resistant strains.

Antiviral Spectrum of this compound

The known antiviral activity of this compound is highly specific to the Hepatitis B Virus (HBV). Research to date has not indicated a broad-spectrum antiviral effect against other viral families. Its efficacy has been established against both wild-type HBV and strains resistant to other nucleoside analogs like adefovir.

Table 1: Quantitative Antiviral Activity of this compound against Hepatitis B Virus (HBV)

| Virus Strain(s) | Cell Line | Parameter | Value | Citation(s) |

| Wild-type HBV | HepG2.2.15, HepAD38 | IC₅₀ | 12 nM | [1][2] |

| Adefovir-resistant HBV | Not Specified | IC₅₀ | 12 nM | [1][2] |

Table 2: Cytotoxicity Profile of this compound

| Cell Line | Parameter | Value | Citation(s) |

| Primary Human Hepatocytes | CC₅₀ | 115 µM | [2] |

| HepAD38 | CC₉₀ | 190 µM | [2] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | CC₅₀ | 28 µM | [2] |

| General (Cell Line Not Specified) | No observed toxicity up to | 25 µM | [2] |

Mechanism of Action

This compound is a potent inhibitor of HBV replication and is classified as a Hepatitis B Virus capsid inhibitor and a core protein allosteric modulator (CpAM).[3][4][5] Its primary mechanism of action involves the disruption of the proper assembly of the HBV nucleocapsid.[5][6][7] By binding to the HBV core protein (HBcAg), this compound induces the formation of aberrant, non-functional capsids, which in turn inhibits the encapsidation of the viral pregenomic RNA (pgRNA) and subsequent reverse transcription into viral DNA.[3][8][9] This ultimately leads to a significant reduction in the production of new infectious virions.[1][3]

The following diagram illustrates the proposed mechanism of action of this compound in the HBV replication cycle.

Caption: Mechanism of action of this compound in inhibiting HBV replication.

Experimental Protocols

The following are summaries of experimental protocols described in the cited literature for evaluating the antiviral activity of this compound. These are not exhaustive and are intended to provide an overview of the methodologies employed.

In Vitro Antiviral Activity Assay in HepAD38 Cells

This protocol outlines the general steps for assessing the inhibitory effect of this compound on HBV replication in the HepAD38 cell line, which contains an integrated copy of the HBV genome under the control of a tetracycline-repressible promoter.

Caption: General workflow for in vitro antiviral assay of this compound.

Protocol Details:

-

Cell Line: HepAD38 cells.[1]

-

Seeding Density: 5 x 10⁶ cells per well in 6-well plates.[1]

-

Treatment: After cell attachment and induction of HBV replication (by removal of tetracycline), cells are treated with various concentrations of this compound (e.g., 25, 50, 100, 200, 400 nM).[1]

-

Incubation: The cells are incubated for 7 days, with fresh medium and the compound added daily.[1]

-

Endpoint Measurement: Cell supernatants are collected, and the levels of HBV DNA are quantified using real-time PCR to determine the extent of viral replication inhibition.[1] Intracellular HBV replicative intermediates can be analyzed by Southern blotting.[1]

In Vitro Antiviral Activity Assay in HepG2.2.15 Cells

A similar protocol is used for the HepG2.2.15 cell line, which constitutively expresses HBV.

-

Cell Line: HepG2.2.15 cells.[2]

-

Incubation: Cells are incubated with the compound for 6 days.[2]

-

Endpoint Measurement: Antiviral activity is assessed by the reduction in viral DNA levels, as measured by PCR analysis.[2]

Cytotoxicity Assay

Standard cytotoxicity assays are performed to determine the selectivity of the antiviral compound.

-

Method: CellTiter 96 non-radioactive cell proliferation assay (or similar MTS/MTT-based assays).[2]

-

Cell Lines: Human Peripheral Blood Mononuclear Cells (PBMCs), primary human hepatocytes, and the cell lines used for antiviral assays (e.g., HepAD38).[2]

-

Endpoint: The concentration that reduces cell viability by 50% (CC₅₀) is determined.[2]

Clinical Development

This compound (GLS4) has undergone Phase I and Phase II clinical trials.[3][4][6][7] In some studies, it has been co-administered with ritonavir, a cytochrome P450 3A4 inhibitor, to increase its plasma concentration and improve its anti-HBV efficacy.[6][7][10] Clinical investigations have assessed its safety, pharmacokinetics, and antiviral efficacy, both as a monotherapy and in combination with other anti-HBV drugs like entecavir.[4][6]

Conclusion

This compound is a potent and selective inhibitor of Hepatitis B Virus replication. Its mechanism of action as a capsid assembly modulator represents a valuable strategy in the development of anti-HBV therapeutics. The quantitative data from in vitro studies demonstrate its high potency and a favorable cytotoxicity profile. Further clinical development will continue to elucidate its therapeutic potential in the management of chronic Hepatitis B.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. New Direct-Acting Antiviral Agents and Immunomodulators for Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Developments in small molecule antiviral drugs against hepatitis B and C viruses: FDA approved therapies and new drugs in clinical trials - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Advances in new antivirals for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. New Approaches to the Treatment of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drugs in Development for Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Moving Fast Toward Hepatitis B Virus Elimination - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Morphothiadin in HBV Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morphothiadin, also known as GLS4, is a potent, non-nucleosidic inhibitor of the Hepatitis B Virus (HBV). It functions as a capsid assembly modulator (CAM), interfering with the formation of the viral core particle, a critical step in the HBV replication cycle.[1] This mechanism of action makes it effective against both wild-type and adefovir-resistant HBV strains.[1] These application notes provide a comprehensive overview of the in vitro activity of this compound in relevant HBV cell culture models, along with detailed protocols for key experiments to assess its antiviral efficacy and cytotoxicity.

Mechanism of Action

This compound disrupts the normal assembly of the HBV core protein (HBcAg) into functional capsids.[1] This interference leads to the formation of aberrant, non-functional core particles, thereby inhibiting viral DNA replication and the production of new virions.[1]

Signaling Pathway and Drug Target

Caption: this compound targets HBV capsid assembly.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound in various HBV cell culture models.

Table 1: Antiviral Activity of this compound against HBV

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (HBV DNA) | HepG2.2.15 | 12 nM | [1] |

| IC₅₀ (Adefovir-resistant HBV) | Transfected HepG2 | Sensitive | [1] |

Table 2: Cytotoxicity of this compound

| Parameter | Cell Line | Value | Reference |

| CC₅₀ | Primary Human Hepatocytes | 115 µM | |

| CC₅₀ | HepAD38 | >25 µM |

Table 3: Effect of this compound on HBV Viral Markers in HepAD38 Cells (7-day treatment)

| Concentration | HBV DNA in Supernatant | Intracellular HBV Core Protein |

| 25 nM | Significant Inhibition (P < 0.02) | Strong Inhibition |

| 50 nM | Significant Inhibition (P < 0.02) | Strong Inhibition |

| 100 nM | Significant Inhibition (P < 0.02) | Strong Inhibition |

| 200 nM | Not specified | Strong Inhibition (P < 0.001) |

| 400 nM | Not specified | Not specified |

Experimental Protocols

Cell Culture and Maintenance

HepAD38 Cell Line: The HepAD38 cell line is a stable tetracycline-inducible HBV-expressing cell line derived from HepG2. HBV replication is suppressed in the presence of tetracycline.

-

Growth Medium: DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 0.5 mg/mL G418.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.

-

Induction of HBV Replication: To induce HBV replication, remove tetracycline from the culture medium.

HepG2.2.15 Cell Line: The HepG2.2.15 cell line is a stable HBV-producing cell line that constitutively expresses and replicates HBV.

-

Growth Medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.

Antiviral Activity Assay

This protocol describes the evaluation of this compound's antiviral activity by quantifying the reduction in extracellular HBV DNA.

Caption: Western blot workflow for HBV core protein.

Troubleshooting

-

High variability in real-time PCR results: Ensure accurate pipetting, use of a master mix, and a well-calibrated thermal cycler. Check for DNA contamination in reagents.

-

Weak or no signal in Western blot: Optimize antibody concentrations and incubation times. Ensure complete protein transfer. Check the activity of the ECL reagent.

-

High background in Western blot: Increase the number and duration of washing steps. Ensure the blocking buffer is fresh.

-

Inconsistent cell viability in cytotoxicity assays: Ensure even cell seeding and avoid edge effects in the 96-well plate. Check for contamination in the cell culture.

Conclusion

This compound is a promising anti-HBV compound with a distinct mechanism of action targeting capsid assembly. The protocols provided here offer a framework for the in vitro evaluation of this compound and other capsid assembly modulators in HBV-permissive cell lines. These assays are crucial for determining the potency, cytotoxicity, and mechanism of action of novel antiviral agents in the drug development pipeline.

References

Application Notes and Protocols for Morphothiadin (GLS4) in HepG2.2.15 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morphothiadin, also known as GLS4, is a potent, orally bioavailable small molecule inhibitor of the hepatitis B virus (HBV) polymerase.[1][2] As a nucleoside analog, it acts as a chain terminator during viral DNA synthesis, effectively halting HBV replication.[1] These application notes provide a comprehensive overview of the use of this compound in the context of the HepG2.2.15 cell line, a widely used in vitro model for studying HBV replication and screening antiviral compounds.

Mechanism of Action

This compound is a heteroaryldihydropyrimidine (HAP) derivative that functions as a capsid assembly modulator. While its primary mechanism is the inhibition of the HBV polymerase, some evidence suggests that compounds in this class can also interfere with the formation of the viral core particle, leading to the assembly of aberrant, non-functional capsids. This dual mechanism of action makes this compound a compelling candidate for further investigation in anti-HBV drug development.

Data Presentation: In Vitro Efficacy and Cytotoxicity of this compound